(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents.
Amination: Incorporation of the amino group through nucleophilic substitution or other suitable methods.
Carboxylation: Addition of carboxyl groups to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxyl groups to alcohols or other derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,5S,6R)-2-amino-3-chlorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1R,2R,3R,5S,6R)-2-amino-3-bromobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Uniqueness
Compared to similar compounds, (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
234085-22-4 |
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Molecular Formula |
C8H10FNO4 |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3-,4-,5-,8-/m1/s1 |
InChI Key |
DIWVNJFXRKZAGI-UEMWIJBDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]2[C@]([C@@H]1F)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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